molecular formula C23H19Cl2N3O2 B14952227 2-{2-[(4-chloro-3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(4-chlorophenyl)acetamide

2-{2-[(4-chloro-3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(4-chlorophenyl)acetamide

Cat. No.: B14952227
M. Wt: 440.3 g/mol
InChI Key: CTRQONFSXHALOM-UHFFFAOYSA-N
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Description

2-{2-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(4-CHLOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(4-CHLOROPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where the benzodiazole core reacts with 4-chloro-3-methylphenol in the presence of a suitable base.

    Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with 4-chlorophenylacetyl chloride in the presence of a base to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and benzodiazole moieties.

    Reduction: Reduction reactions can occur at the acetamide linkage, potentially converting it to an amine.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the chlorinated aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the phenoxy and benzodiazole rings.

    Reduction: Amine derivatives of the acetamide linkage.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{2-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(4-CHLOROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes and receptors involved in cell signaling and metabolism.

    Pathways: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

  • **2-{2-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(4-METHYLPHENYL)ACETAMIDE
  • **2-{2-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(4-FLUOROPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-{2-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(4-CHLOROPHENYL)ACETAMIDE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C23H19Cl2N3O2

Molecular Weight

440.3 g/mol

IUPAC Name

2-[2-[(4-chloro-3-methylphenoxy)methyl]benzimidazol-1-yl]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C23H19Cl2N3O2/c1-15-12-18(10-11-19(15)25)30-14-22-27-20-4-2-3-5-21(20)28(22)13-23(29)26-17-8-6-16(24)7-9-17/h2-12H,13-14H2,1H3,(H,26,29)

InChI Key

CTRQONFSXHALOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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